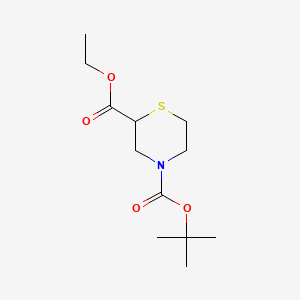

Ethyl N-Boc-2-thiomorpholinecarboxylate

Descripción

Significance of Heterocyclic Sulfur-Nitrogen Rings in Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of natural and synthetic molecules. Among these, rings incorporating both sulfur and nitrogen atoms are of significant interest to researchers. ambeed.comnih.gov These sulfur-nitrogen heterocycles exhibit a wide range of biological activities and unique physicochemical properties, making them prominent in medicinal chemistry, agrochemicals, and materials science. ambeed.comnih.gov

The presence of both a sulfur and a nitrogen atom within the ring structure imparts distinct electronic and conformational characteristics. ambeed.com These heteroatoms can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the binding of molecules to biological targets like enzymes and receptors. researchgate.netresearchgate.net Consequently, sulfur-nitrogen heterocycles are integral components of many pharmacologically active compounds, demonstrating antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others. itu.edu.trnih.gov The thiomorpholine (B91149) ring, a six-membered saturated heterocycle containing a sulfur and a nitrogen atom, is a prime example of such a privileged scaffold in drug discovery. researchgate.net

Evolution of Thiomorpholine Derivatives in Modern Synthetic Methodologies

The thiomorpholine scaffold has proven to be a versatile component in the design of bioactive molecules. researchgate.netresearchgate.net Initially explored for its structural analogy to morpholine (B109124), thiomorpholine and its derivatives have carved out their own niche in medicinal chemistry. Researchers have developed numerous synthetic methods to access a variety of substituted thiomorpholines, allowing for the fine-tuning of their biological and physical properties. orgsyn.orgstrath.ac.uk These synthetic strategies often focus on creating specific substitution patterns on the thiomorpholine ring to enhance interaction with biological targets. researchgate.netstrath.ac.uk

The evolution of synthetic methodologies has seen a shift towards creating more complex and stereochemically defined thiomorpholine derivatives. Modern techniques in organic synthesis have enabled the preparation of these compounds with high efficiency and selectivity. chemrxiv.org The development of thiomorpholine-containing drugs and clinical candidates for a range of diseases underscores the successful application of these advanced synthetic approaches. researchgate.netchemrxiv.org The continuous innovation in synthetic methods provides chemists with the tools to explore the full potential of the thiomorpholine scaffold in the quest for new and improved therapeutic agents. researchgate.net

Rationale for Research on Ethyl N-Boc-2-thiomorpholinecarboxylate as a Versatile Synthetic Intermediate

The specific compound, this compound, has been designed as a versatile synthetic intermediate, or a "building block," for the construction of more elaborate molecules. The rationale for its use is rooted in its carefully chosen combination of functional groups, each serving a distinct purpose in a synthetic sequence.

The "N-Boc" group (tert-butoxycarbonyl) is a widely used protecting group for the nitrogen atom of the thiomorpholine ring. This group is stable under a variety of reaction conditions but can be easily removed with acid. researchgate.net This allows chemists to perform reactions on other parts of the molecule without affecting the nitrogen atom. Once the desired modifications are made, the Boc group can be removed, revealing the secondary amine, which can then participate in further reactions, such as forming amide bonds.

The "ethyl ester" at the 2-position of the ring is another key functional group. Esters are versatile handles in organic synthesis. rsc.org The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. youtube.com Alternatively, the ester can be reduced to an alcohol, providing another avenue for molecular elaboration. youtube.com

Compound Information Table

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C12H21NO4S | 275.36 | 1346597-50-9 |

| Morpholine | C4H9NO | 87.12 | 110-91-8 |

| Thiomorpholine | C4H9NS | 103.19 | 123-90-0 |

| Ethyl Thiomorpholine-2-carboxylate | C7H13NO2S | 175.25 | 152009-44-4 |

Chemical Structures

| Compound | Structure |

| This compound | Image of the chemical structure of this compound |

| Thiomorpholine | Image of the chemical structure of Thiomorpholine |

| Morpholine | Image of the chemical structure of Morpholine |

Summary of Synthetic Utility

| Functional Group | Potential Transformations | Synthetic Advantage |

| N-Boc protecting group | Acid-catalyzed cleavage | Allows for selective reaction at other sites; reveals a reactive amine when removed |

| Ethyl ester | Hydrolysis to carboxylic acid; Reduction to alcohol; Amidation | Provides a handle for chain extension and introduction of new functional groups |

| Thiomorpholine ring | Oxidation of sulfur (to sulfoxide (B87167)/sulfone) | Acts as a stable 3D scaffold; allows for property modulation |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-O-tert-butyl 2-O-ethyl thiomorpholine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-13(6-7-18-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULIHHKCGONFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCS1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346597-50-9 | |

| Record name | Ethyl N-Boc-2-thiomorpholinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl N Boc 2 Thiomorpholinecarboxylate and Analogous Thiomorpholine Carboxylates

Strategies for Thiomorpholine (B91149) Ring Construction

The formation of the thiomorpholine heterocycle can be achieved through various synthetic routes, ranging from convergent multi-component reactions to linear, multi-step sequences.

Copper-Catalyzed Three-Component Reaction Approaches

A modern and efficient approach to the synthesis of highly substituted morpholines, analogous to thiomorpholines, involves a copper-catalyzed three-component reaction. nih.govnih.gov This methodology utilizes readily available starting materials—amino alcohols, aldehydes, and diazomalonates—to construct the heterocyclic ring in a single step. nih.govnih.gov

The proposed mechanism involves the in situ formation of an imino alcohol from the condensation of an amino alcohol and an aldehyde. nih.gov Concurrently, the copper(I) catalyst reacts with the diazo ester to generate a copper carbenoid intermediate. nih.gov This intermediate then reacts with the imino alcohol, leading to a cyclization event that furnishes the morpholine (B109124) product and regenerates the catalyst. nih.gov While this has been extensively demonstrated for morpholines, the principles are applicable to thiomorpholine synthesis by substituting amino alcohols with corresponding aminothiols.

Table 1: Examples of Copper-Catalyzed Three-Component Synthesis of Morpholines

| Amino Alcohol | Aldehyde | Diazo Compound | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 2-aminoethanol | Benzaldehyde | Dimethyl diazomalonate | 85% | - | nih.gov |

| (R)-phenylglycinol | 4-Methoxybenzaldehyde | Dimethyl diazomalonate | 76% | 1:1 | nih.gov |

| (S)-alaninol | Isobutyraldehyde | Diethyl diazomalonate | 65% | 1.2:1 | nih.gov |

This method is noted for its operational simplicity and the ability to generate molecular complexity from simple precursors. nih.govnih.gov

Multi-step Cyclization Reactions from Linear Precursors

Traditional yet robust methods for constructing the thiomorpholine ring involve the cyclization of linear precursors. A notable example is the synthesis of the parent thiomorpholine compound from inexpensive starting materials via a telescoped, two-step continuous flow process. researchgate.netnih.govnih.govresearchgate.netchemrxiv.org

This process consists of:

Photochemical Thiol-Ene Reaction : The first step is a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride. nih.govnih.gov This reaction, initiated by a photocatalyst such as 9-fluorenone, proceeds in high yield to form the key half-mustard intermediate, 2-(2-chloroethylthio)ethanamine. researchgate.netnih.gov

Base-Mediated Cyclization : The intermediate is then subjected to a base-mediated intramolecular cyclization to yield thiomorpholine. nih.govnih.gov

This flow chemistry approach is particularly advantageous for handling hazardous intermediates safely and allows for a scalable and efficient production of the thiomorpholine core. researchgate.netresearchgate.net Other linear approaches involve reacting 2-mercaptoethanol with aziridine, followed by conversion to 2-(2-chloroethylthio)ethylamine hydrochloride, which is then cyclized. nih.gov

Table 2: Two-Step Synthesis of Thiomorpholine

| Step | Reactants | Catalyst/Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Cysteamine hydrochloride, Vinyl chloride | 9-fluorenone (photocatalyst), Blue LED | 2-(2-chloroethylthio)ethanamine | Quantitative | researchgate.net |

| 2 | 2-(2-chloroethylthio)ethanamine | DIPEA or Et3N, 100 °C | Thiomorpholine | 86-89% (NMR Yield) | nih.gov |

Stereoselective Synthesis of Chiral Thiomorpholine Carboxylates

Achieving stereocontrol is paramount when synthesizing thiomorpholine derivatives for pharmaceutical applications. Several strategies have been developed to produce enantiomerically pure or enriched chiral thiomorpholine carboxylates.

Chiral Pool Strategy in Enantiopure Thiomorpholine Derivative Preparation

The chiral pool strategy leverages naturally occurring, enantiomerically pure starting materials to construct chiral targets. Amino acids are ideal precursors for this purpose. For instance, polymer-supported syntheses of thiomorpholine-3-carboxylic acid derivatives have been developed starting from immobilized Fmoc-Cys(Trt)-OH (a protected form of cysteine). researchgate.net Similarly, chiral morpholine analogues have been synthesized from serine and threonine. researchgate.net

Another common chiral pool starting material is (S)-epichlorohydrin, which has been used to prepare (S)-N-Boc-2-hydroxymethylmorpholine and the corresponding (S)-N-Boc-morpholine-2-carboxylic acid in an operationally simple process that avoids chromatography. nih.govresearchgate.net The extension of this methodology to sulfur-based nucleophiles provides a direct route to chiral thiomorpholine derivatives.

Asymmetric Induction and Chiral Auxiliary Applications in Thiomorpholine Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of thiomorpholines. schenautomacao.com.br For example, chiral bifunctional thiourea catalysts have been employed in asymmetric thia-Michael additions to synthesize 6-substituted thiomorpholin-3-ones with high enantioselectivity. acs.org In a different approach, the intramolecular asymmetric aza-Michael reaction of a protected amine with an α,β-unsaturated thioester can be catalyzed by a chiral phosphoric acid to produce chiral pyrrolidines, a strategy adaptable to thiomorpholine synthesis. whiterose.ac.uk

Photocatalysis in the presence of Lewis acids also offers a pathway to thiomorpholines. nih.gov The inclusion of a chiral Lewis acid can, in principle, render such transformations asymmetric, providing enantiomerically enriched products. nih.gov

Diastereoselective Control in Functionalization Reactions, Including Stereochemical Inversion

For molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective reactions are often used to functionalize an existing chiral scaffold. For example, the Petasis reaction, coupled with a Pomeranz–Fritsch–Bobbitt cyclization, has been used in the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives, a strategy whose principles can be applied to analogous heterocyclic systems. nih.gov

Furthermore, post-synthesis modification of stereochemistry is possible. Recent advancements in photochemistry have enabled the light-mediated epimerization of morpholines. nih.govnih.gov This process, which proceeds via a reversible hydrogen atom transfer (HAT), allows for the editing of stereochemical configurations. researchgate.net It can be used to convert a mixture of diastereomers into a single, more stable diastereomer, thereby improving the diastereomeric ratio of the final product. nih.gov

Protecting Group Chemistry of the N-Boc Moiety in Thiomorpholine Synthesis

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, mild acidic conditions. wikipedia.orgjk-sci.com Its application in the synthesis of thiomorpholine derivatives, such as Ethyl N-Boc-2-thiomorpholinecarboxylate, is crucial for controlling reactivity and enabling selective modifications at other positions of the heterocyclic ring.

The introduction of the Boc group onto the nitrogen atom of the thiomorpholine ring is typically achieved through nucleophilic attack of the secondary amine on an electrophilic Boc-donating reagent. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). jk-sci.com The reaction is generally performed in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion.

Mechanism of Boc-Protection: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected amine. The leaving group, a tert-butyl carbonate, is unstable and decomposes into carbon dioxide and tert-butoxide. The tert-butoxide is then protonated by the protonated amine or an external base. jk-sci.com

Common methods for the N-Boc protection of amines are summarized below:

Standard Conditions: Reaction of the amine with di-tert-butyl dicarbonate in a suitable solvent like tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM), often with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). wikipedia.orgjk-sci.com

Aqueous Conditions: The protection can be carried out in a mixture of water and an organic solvent (e.g., dioxane or THF) using a base like sodium hydroxide or sodium bicarbonate. wikipedia.org

Solvent-Free Conditions: For certain substrates, the reaction can be performed neat, offering a more environmentally friendly approach. jk-sci.com

Table 1: Representative Methods for N-Boc Protection of Amines

| Reagent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | 40 °C | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water/THF | 0 °C to RT | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | None | None | Ambient Temp. | jk-sci.com |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Triethylamine (TEA) | 50% aq. Dioxane | Room Temp. |

The removal of the Boc group is a critical step in multi-step syntheses. The acid-lability of the Boc group allows for its selective cleavage under conditions that often leave other protecting groups, such as esters, intact. wikipedia.org

Mechanism of Acid-Catalyzed Deprotection: The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. wikipedia.orgjk-sci.com

A variety of reagents and conditions have been developed for Boc deprotection, allowing for fine-tuning based on the substrate's sensitivity.

Strong Acid Conditions: The most common method involves the use of strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like methanol, dioxane, or ethyl acetate. wikipedia.orgreddit.comnih.gov

Milder Acidic Conditions: For substrates sensitive to strong acids, milder reagents such as p-toluenesulfonic acid (pTSA) in a deep eutectic solvent or oxalyl chloride in methanol can be employed. nih.govmdpi.com

Thermal Deprotection: The Boc group can also be removed by heating, particularly in protic solvents like methanol or fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP). nih.govresearchgate.net This method is advantageous as it avoids the use of acids entirely.

Lewis Acid-Mediated Deprotection: Lewis acids like aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂) can facilitate the selective cleavage of the Boc group. wikipedia.orgjk-sci.com

Table 2: Selected Reagents for N-Boc Deprotection

| Reagent/Condition | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Standard, highly effective method. | jk-sci.comreddit.com |

| Hydrogen Chloride (HCl) | Dioxane or Methanol | Room Temp. | Provides the hydrochloride salt directly. | wikipedia.orgreddit.com |

| p-Toluenesulfonic acid (pTSA) | Deep Eutectic Solvent | Room Temp. | An environmentally friendlier alternative to TFA. | mdpi.com |

| Oxalyl Chloride | Methanol | Room Temp. | Mild conditions, suitable for diverse substrates. | nih.gov |

| Heat (Thermal) | Methanol or TFE | 120-150 °C | Acid-free conditions, useful for sensitive molecules. | nih.govresearchgate.net |

Functional Group Interconversions and Strategic Derivatization of the Thiomorpholine Ring System

The presence of multiple functional groups in this compound—namely the N-Boc protecting group, the carboxylate ester, and the sulfur atom—allows for a range of selective chemical transformations.

The ethyl ester of this compound is a versatile handle for further molecular elaboration. Standard functional group interconversions can be applied to this moiety, provided the conditions are compatible with the N-Boc group and the thiomorpholine ring.

Hydrolysis to Carboxylic Acid: The ester can be saponified to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol. The resulting (R)-4-Boc-thiomorpholine-3-carboxylic acid is a valuable building block for peptide synthesis and other amide bond-forming reactions. chemimpex.com

Reduction to Primary Alcohol: The ester can be reduced to the corresponding primary alcohol (N-Boc-2-hydroxymethylthiomorpholine). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. imperial.ac.uk Care must be taken as these reagents can sometimes affect other functional groups.

Conversion to Amides: The ester can be converted directly to an amide via aminolysis, though this often requires harsh conditions. A more common route is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., EDC, HOBt).

Reaction with Organometallic Reagents: Esters can react with Grignard reagents or organolithium compounds to yield tertiary alcohols. This allows for the introduction of two identical alkyl or aryl groups at the carbonyl carbon.

Table 3: Common Interconversions of the Carboxylate Ester Group

| Transformation | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | LiOH or NaOH in H₂O/THF | Carboxylic Acid | chemimpex.com |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | imperial.ac.ukfiveable.me |

| Amide Formation (via acid) | 1. Hydrolysis; 2. Amine, Coupling Agents | Amide | chemimpex.com |

| Grignard Reaction | RMgX | Tertiary Alcohol | uomus.edu.iq |

The sulfur atom in the thiomorpholine ring is a "soft spot" that is susceptible to oxidation. mdpi.com This property can be exploited to modulate the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity. mdpi.comacs.org The oxidation of the thioether can proceed in a stepwise manner to first form the sulfoxide (B87167) and then the sulfone.

Oxidation to Sulfoxide: Mild oxidizing agents can selectively convert the sulfide to a sulfoxide. This transformation introduces a chiral center at the sulfur atom. A common method for this is the use of sodium periodate (NaIO₄) or a stoichiometric amount of hydrogen peroxide.

Oxidation to Sulfone: More vigorous oxidation conditions or the use of excess oxidizing agent will convert the sulfide directly to the sulfone, or oxidize the intermediate sulfoxide to the sulfone. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are often used for this purpose. The resulting sulfone group is a strong electron-withdrawing group and can significantly alter the electronic properties of the molecule. mdpi.com

The oxidation of the sulfur atom can influence the biological activity of thiomorpholine-containing compounds and is a key strategy in drug design and development. mdpi.comnih.gov

Table 4: Oxidation States of the Thiomorpholine Sulfur Atom

| Oxidation State | Structure | Common Reagents for Formation |

|---|---|---|

| Sulfide (Thioether) | -S- | Starting Material |

| Sulfoxide | -S(O)- | NaIO₄, H₂O₂ (1 equiv.) |

| Sulfone | -S(O)₂- | m-CPBA, KMnO₄, H₂O₂ (excess) |

Mechanistic Investigations of Chemical Transformations Involving Ethyl N Boc 2 Thiomorpholinecarboxylate

Elucidation of Reaction Pathways and Characterization of Reactive Intermediates

The chemical reactivity of Ethyl N-Boc-2-thiomorpholinecarboxylate is largely dictated by the interplay of its functional groups: the N-Boc protecting group, the thiomorpholine (B91149) ring, and the ethyl carboxylate. Reactions often proceed through several potential pathways, with the formation of distinct reactive intermediates.

The N-Boc (tert-butoxycarbonyl) group can be cleaved under acidic conditions, such as with trifluoroacetic acid, to yield the corresponding secondary amine. This deprotection is a crucial step in many synthetic sequences, allowing for subsequent functionalization of the nitrogen atom. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation and carbon dioxide.

The thiomorpholine ring, containing a sulfur atom, can undergo oxidation to form the corresponding sulfoxide (B87167) or sulfone. These transformations can significantly alter the biological activity and physicochemical properties of the molecule. The sulfur atom's lone pairs of electrons also allow it to act as a nucleophile or to coordinate with metal catalysts.

The ethyl carboxylate group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

Role of Transition Metal Catalysis in Stereoselective and Chemoselective Transformations

Transition metal catalysis plays a pivotal role in achieving high levels of stereoselectivity and chemoselectivity in transformations involving heterocyclic compounds like this compound. While specific examples for this exact compound are scarce, general principles from related systems can be applied.

Stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives has been achieved using polymer-supported methods. nih.gov Such approaches often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions, such as the formation of a new stereocenter.

Transition metals like palladium, rhodium, and ruthenium are frequently employed in cross-coupling reactions, hydrogenations, and other transformations. For instance, palladium-catalyzed cross-coupling reactions can be used to form carbon-carbon or carbon-heteroatom bonds at various positions on the thiomorpholine ring, assuming a suitable starting material with a leaving group is available. The chemoselectivity of these reactions—the selective reaction of one functional group in the presence of others—is a key advantage of transition metal catalysis. The choice of ligand, metal, and reaction conditions can be tuned to favor a specific outcome.

The N-Boc group can also influence the outcome of transition metal-catalyzed reactions. It can act as a directing group, guiding the catalyst to a specific site on the molecule, thereby controlling regioselectivity.

Analysis of Solvent Effects and Reaction Kinetics on Reaction Outcomes

The choice of solvent can have a profound impact on the rates and outcomes of chemical reactions involving this compound. Solvent properties such as polarity, proticity, and coordinating ability can influence the stability of reactants, transition states, and intermediates.

For example, in reactions involving charged intermediates, polar protic solvents can stabilize these species through hydrogen bonding, potentially accelerating the reaction. Conversely, non-polar aprotic solvents may be preferred for reactions where charged intermediates are not desired. The solubility of reactants and catalysts in the chosen solvent is also a critical factor for ensuring an efficient reaction.

Below is a hypothetical data table illustrating the kind of information that would be generated from kinetic studies on a reaction involving a thiomorpholine derivative.

Table 1: Hypothetical Kinetic Data for a Reaction of a Thiomorpholine Derivative

| Experiment | [Thiomorpholine Derivative] (M) | [Reagent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

Advanced Analytical and Computational Studies for Structural and Reactivity Insights

High-Resolution Spectroscopic Characterization for Complex Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity.

Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Multi-dimensional NMR spectroscopy, including techniques like COSY, HSQC, and HMBC, is a powerful tool for establishing the stereochemistry of chiral molecules. For Ethyl N-Boc-2-thiomorpholinecarboxylate, which contains a stereocenter at the C2 position of the thiomorpholine (B91149) ring, these experiments would be crucial.

In principle, 1H-NMR would reveal the chemical shifts and coupling constants of the protons, while 13C-NMR would identify the carbon environments. 2D NMR techniques would then be used to establish connectivity and spatial relationships. For instance, a HETCOR (Heteronuclear Correlation) experiment would correlate the chemical shifts of directly bonded 1H and 13C nuclei. The observation of through-space correlations in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be instrumental in assigning the relative stereochemistry, for example, by determining the orientation of the substituent at C2 relative to the protons on the thiomorpholine ring. While the principles of these techniques are well-established, specific NMR data and detailed stereochemical assignments for this compound have not been published in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C12H21NO4S.

Furthermore, by employing tandem mass spectrometry (MS/MS), a detailed fragmentation pattern could be obtained. This pattern would offer valuable structural information by revealing characteristic losses of functional groups. For example, one might expect to observe fragmentation corresponding to the loss of the Boc group (tert-butoxycarbonyl), the ethyl ester group, or cleavage of the thiomorpholine ring. This fragmentation data would serve as a fingerprint for the molecule and aid in its identification in complex mixtures. However, specific HRMS fragmentation studies for this compound are not currently available in the scientific literature.

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights into molecular properties and reactivity, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure, Molecular Conformation, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. Application of DFT to this compound would allow for the calculation of various parameters.

A key aspect would be the determination of the lowest energy conformation of the molecule, including the puckering of the thiomorpholine ring and the orientation of the N-Boc and carboxylate substituents. DFT calculations can also predict NMR chemical shifts and vibrational frequencies (IR spectroscopy), which can be compared with experimental data to validate the computed structure. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity and kinetic stability. Despite the power of this technique, no specific DFT studies on this compound have been identified in the searched literature.

Theoretical Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

Theoretical modeling, often using DFT, can be employed to elucidate the mechanisms of chemical reactions. For a molecule like this compound, this could involve modeling its synthesis or its participation in further chemical transformations. By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This would allow for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of the reaction's feasibility and kinetics. At present, no such theoretical studies on the reactivity of this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) Studies on Thiomorpholine Scaffolds as Precursors

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery, QSAR models are invaluable tools for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern a specific biological response. For precursors like this compound, QSAR studies on the resulting thiomorpholine-containing final compounds can provide crucial insights into how modifications to the thiomorpholine scaffold influence their therapeutic potential.

Detailed research findings from various studies on thiomorpholine and related heterocyclic scaffolds have highlighted the importance of specific structural and physicochemical properties in determining their biological activity. These studies often involve the generation of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors, and the development of a statistically robust predictive model.

A review of the literature indicates that thiomorpholine and its analogues are versatile scaffolds with a broad spectrum of biological activities, including but not limited to, enzyme inhibition. researchgate.netjchemrev.comjchemrev.com For instance, thiomorpholine derivatives have been investigated as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), tumor necrosis factor-α-converting enzyme (TACE), and various kinases. jchemrev.com

A typical QSAR study on a series of thiomorpholine-based enzyme inhibitors would involve the following steps:

Data Set Selection: A series of thiomorpholine derivatives with experimentally determined inhibitory activities (e.g., IC₅₀ values) against a specific enzyme is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various internal and external validation techniques to ensure its robustness and reliability. nih.gov

The insights gained from such QSAR models can then be used to guide the design of new thiomorpholine derivatives with potentially improved activity. For example, if a QSAR model indicates that a bulky, hydrophobic substituent at a particular position on the thiomorpholine ring is beneficial for activity, this information can be used to design new analogues incorporating this feature, starting from precursors like this compound.

While a specific QSAR study focused solely on thiomorpholine scaffolds as precursors was not found in the immediate search, numerous studies on related heterocyclic systems demonstrate the utility of this approach. For example, 3D-QSAR studies on 6-hydroxybenzothiazole-2-carboxamides as monoamine oxidase B (MAO-B) inhibitors have been successfully used to develop predictive models and design novel potent inhibitors. nih.govnih.gov Similarly, QSAR models have been developed for thiophene (B33073) and imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1 (PLK1). nih.gov These studies underscore the power of QSAR in modern drug design and provide a framework for how such studies could be applied to thiomorpholine-based compounds.

To illustrate the type of data generated in a QSAR study, the following interactive table presents a hypothetical dataset for a series of thiomorpholine derivatives and their inhibitory activity against a target enzyme. The table includes key molecular descriptors that are often used in QSAR modeling.

| Compound ID | Structure | pIC₅₀ | Molecular Weight (MW) | LogP | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |

| 1 | 5.2 | 275.36 | 1.8 | 0 | 4 | |

| 2 | R = CH₃ | 5.5 | 289.39 | 2.1 | 0 | 4 |

| 3 | R = Ph | 6.1 | 351.46 | 3.5 | 0 | 4 |

| 4 | R = 4-Cl-Ph | 6.4 | 385.90 | 4.2 | 0 | 4 |

| 5 | R = 4-OCH₃-Ph | 6.2 | 381.49 | 3.4 | 0 | 5 |

| 6 | R = NH₂ | 5.8 | 290.37 | 1.2 | 2 | 5 |

Note: The structures and data in this table are representative and for illustrative purposes only. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

The development of robust QSAR models for thiomorpholine-based compounds derived from precursors like this compound is a crucial step in the rational design of new therapeutic agents. These models provide a predictive framework that can accelerate the discovery process and reduce the need for extensive and costly experimental screening.

Applications in Complex Chemical Synthesis and Pharmaceutical Research

Utilization as a Chiral Building Block in Drug Discovery and Development

The demand for enantiomerically pure compounds in the pharmaceutical industry is substantial, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. nih.gov Ethyl N-Boc-2-thiomorpholinecarboxylate serves as an important chiral building block in this context. bldpharm.compharmaffiliates.com A chiral building block is a pre-synthesized, enantiomerically pure molecule that can be incorporated into a larger, more complex structure, thereby transferring its specific stereochemistry to the final product. nih.govnih.gov

The use of such building blocks is a highly efficient strategy in asymmetric synthesis, as it circumvents the need for challenging chiral separations or the development of complex asymmetric reactions late in a synthetic sequence. nih.gov The structure of this compound is particularly advantageous. The thiomorpholine (B91149) ring is a recognized pharmacophore found in numerous bioactive compounds. researchgate.netjchemrev.com The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom ensures stability during various reaction conditions and can be removed selectively when further functionalization is required. The ethyl ester provides a reactive handle for amide bond formation or reduction to a primary alcohol, enabling the extension of the molecular framework. nih.gov Its pre-defined stereocenter at the C2 position is crucial for constructing drugs where specific three-dimensional orientations are necessary for interacting with biological targets like enzymes or receptors. nih.gov

Precursor to Biologically Active Thiomorpholine Derivatives

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and bioactive compounds. researchgate.netjchemrev.comjchemrev.com this compound is a key starting material for accessing a diverse library of thiomorpholine derivatives with potential therapeutic applications.

Synthesis of Compounds with Antimicrobial Properties

Thiomorpholine derivatives have been extensively investigated for their potential as antimicrobial agents. fortunejournals.comshd-pub.org.rs The core heterocyclic system can be elaborated into novel structures that exhibit activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. fortunejournals.comnih.gov For instance, researchers have synthesized series of 4-thiomorpholin-4-ylbenzohydrazide derivatives and tested their efficacy against microbes like Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans. fortunejournals.com Similarly, novel quinolines coupled with a thiomorpholine moiety have shown potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The synthesis of these derivatives often involves modifying the thiomorpholine core, which can be sourced from precursors like this compound, to enhance properties such as microbial intracellular concentration. fortunejournals.com

Table 1: Examples of Antimicrobial Activity in Thiomorpholine Derivatives

| Derivative Class | Target Organism(s) | Reported Activity | Reference(s) |

|---|---|---|---|

| 4-Thiomorpholin-4-ylbenzohydrazide Analogues | S. aureus, E. coli, A. niger, C. albicans | Moderate to good antimicrobial activity observed in vitro. | fortunejournals.com |

| Thiomorpholine-coupled Dihydroquinolines | Mycobacterium tuberculosis H37Rv | Potent antitubercular activity with MIC values as low as 1.56 µg/mL. | nih.gov |

Development of Novel Anticancer Agents

The thiomorpholine scaffold is a key component in the design of new anticancer agents. jchemrev.comumlub.pl Its structural features allow for the creation of molecules that can interact with biological targets implicated in cancer progression. researchgate.net this compound can serve as the foundational starting material for such compounds. Synthetic chemists have developed numerous thiophene (B33073) and thiomorpholine-containing derivatives and evaluated their cytotoxic effects against a range of human cancer cell lines. nih.govresearchgate.net For example, novel chalcone-thienopyrimidine hybrids and other thiophene analogues have demonstrated significant growth inhibition and apoptosis-inducing capabilities in lung (A549), liver (HepG2), and breast (MCF-7) cancer cells. researchgate.netwindows.net

Table 2: Research Findings on Anticancer Activity of Thiomorpholine-Related Derivatives

| Derivative Type | Cancer Cell Line(s) | Key Findings (IC50 Values) | Reference(s) |

|---|---|---|---|

| Thiophene-Chalcone Derivative (15e) | A549 (Lung) | IC50: 6.3 ± 0.9 µM; induced apoptosis. | researchgate.net |

| Amino-thiophene Derivative (15b) | A2780 (Ovarian), A2780CP | IC50: 12 ± 0.17 µM (A2780), 10 ± 0.15 µM (A2780CP). | nih.gov |

Exploration as Enzyme Inhibitors and Receptor Ligands

Thiomorpholine and its analogues have proven to be effective scaffolds for designing selective enzyme inhibitors and receptor ligands. researchgate.netjchemrev.com The heterocyclic ring can act as a bioisostere for other rings or can be substituted to optimize binding interactions within the active site of a target protein. This has led to the development of thiomorpholine derivatives with a wide array of biological activities, including the inhibition of enzymes crucial to disease pathways. jchemrev.comjchemrev.com

Notable examples include thiomorpholine derivatives designed as inhibitors of squalene (B77637) synthase, which could lead to antiatherogenic agents. nih.gov Others have been explored as urease inhibitors for treating ureolytic bacterial infections. frontiersin.org Furthermore, the morpholine (B109124) and thiomorpholine cores have been integrated into inhibitors of PI3K (phosphoinositide 3-kinase), a key enzyme in cancer cell signaling pathways. researchgate.net The ability to use a precursor like this compound allows for the systematic and rational design of these inhibitors, where the thiomorpholine moiety is a critical pharmacophoric element. researchgate.net

Strategic Integration into Total Synthesis of Natural Products and Bioactive Analogues

The total synthesis of complex natural products is a benchmark of chemical innovation. The strategic use of advanced building blocks is essential for making these syntheses efficient and viable. This compound represents a strategic building block that can be integrated into the synthesis of natural products or their bioactive analogues, particularly those containing heterocyclic or peptide-like structures. nih.gov

While direct incorporation of this exact molecule into a completed natural product synthesis is not widely documented, the principle of using such chiral, pre-functionalized heterocycles is well-established. For example, in the synthesis of complex cyclic peptides like the ustiloxins, which exhibit potent biological activity, the assembly of chiral amino acid and non-amino acid fragments is required. nih.gov A building block like this compound provides a non-proteinogenic, cyclic scaffold with a defined stereocenter, simplifying the construction of complex target molecules, saving numerous synthetic steps, and avoiding late-stage introduction of chirality.

Role in the Creation of Targeted Therapeutic Agents

Targeted therapy is a cornerstone of modern medicine, particularly in oncology, where drugs are designed to interfere with specific molecules (targets) that are essential for cancer cell growth and survival. nih.gov The quinoline (B57606) ring system, for example, is a versatile nucleus in the design of targeted agents that inhibit receptors like c-Met, EGF, and VEGF. nih.gov

The thiomorpholine scaffold plays a similar role and can be a key component of targeted therapeutic agents. Its inclusion in a molecule can confer the correct conformation and physicochemical properties needed to bind with high affinity and selectivity to a specific biological target, such as a protein kinase. researchgate.net For instance, thieno[2,3-d]pyrimidine (B153573) derivatives containing a morpholine or thiomorpholine moiety have been specifically designed as targeted inhibitors of the PI3K enzyme. researchgate.net Using a precursor like this compound allows chemists to precisely install this critical heterocyclic motif into a larger molecular design, facilitating the creation of novel drug candidates for targeted therapy.

Future Research Directions and Emerging Synthetic Innovations

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are becoming central to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use renewable feedstocks. rsc.orgrsc.org The synthesis of thiomorpholine (B91149) and its derivatives is an active area for such improvements.

Future synthetic strategies are expected to move away from traditional, often inefficient, multi-step batch processes. Key areas of innovation include:

Photochemical and Flow Synthesis: The use of light to drive chemical reactions offers a clean and powerful tool for synthesis. colab.wsresearchgate.net Recent advancements have demonstrated the synthesis of thiomorpholine using a telescoped photochemical thiol-ene reaction in a continuous flow system. youtube.com This approach is highly efficient and scalable, representing a significant step towards sustainable production. acs.org High-throughput experimentation (HTE) can be used to rapidly optimize these photoredox reactions for translation into continuous-flow systems, bridging the gap between small-scale screening and industrial production. acs.org

Catalytic Methodologies: The development of novel catalysts is crucial for atom-economic reactions. For instance, a gold and copper co-catalyzed N-tert-butyloxycarbonylation of amines has been reported as a sustainable, room-temperature route to N-Boc protected amines, which could be adapted for the thiomorpholine scaffold. nih.gov Similarly, acceptorless dehydrogenative coupling (ADC) using alcohol substrates, which produces only water and hydrogen as byproducts, is a promising green strategy for heterocycle synthesis. rsc.org

One-Pot and Annulation Reactions: Simplifying synthetic sequences by combining multiple steps into a single operation (a "one-pot" reaction) significantly reduces waste and improves efficiency. A novel one-step annulation reaction has been developed to synthesize thiomorpholines from β-aminothiols using a vinyl onium salt. bris.ac.uk This method is high-yielding, operates under simple conditions, and avoids harsh redox processes, making it a more environmentally friendly alternative to classical multi-step routes. bris.ac.uk

These emerging methods signal a shift towards cleaner, more efficient, and economically viable pathways for producing Ethyl N-Boc-2-thiomorpholinecarboxylate and related structures. researchgate.netrsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Thiomorpholine Ring

The thiomorpholine ring, with its unique combination of nitrogen and sulfur heteroatoms, possesses a rich and underexplored reactivity profile. The N-Boc protecting group, while known for its stability, can also participate in or influence reactions in unexpected ways. researchgate.netwikipedia.org

Future research will likely focus on several key areas:

Novel Ring-Forming Reactions: Beyond improving existing methods, chemists are creating entirely new ways to construct the thiomorpholine core. The aforementioned annulation with vinyl onium salts represents an unprecedented pathway where the reagent acts as a bis-electrophile to form the six-membered ring in one step. bris.ac.uk Other strategies, such as ring-closing metathesis, could be explored to create complex and diverse thiomorpholine-based architectures. nih.govnih.govprinceton.edu

Catalytic Functionalization: The development of transition-metal-catalyzed reactions allows for precise modification of the thiomorpholine scaffold. A manganese-catalyzed asymmetric hydroamination using thiomorpholine as the amine source has been shown to produce valuable chiral γ-amino alcohols. acs.org This demonstrates a novel reactivity pattern for the thiomorpholine nitrogen, opening doors for its use in asymmetric synthesis.

Unusual Ring Transformations: Research into the behavior of sulfur-containing heterocycles under various conditions can lead to the discovery of unprecedented transformations. tcnj.edu For example, the unique electronic properties conferred by the sulfur atom may lead to different outcomes in ring-expansion, contraction, or fragmentation reactions compared to its oxygen-containing morpholine (B109124) counterpart.

Investigating these novel reactivity patterns will not only expand the synthetic chemist's toolbox but also provide access to new classes of thiomorpholine derivatives with unique structures and properties. nih.gov

Advanced Combinatorial Chemistry and High-Throughput Screening for Derivative Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or "libraries," of related compounds for drug discovery and other applications. youtube.com this compound is an ideal starting scaffold for building such libraries due to its multiple points for diversification. The ester can be modified, the Boc group can be removed to allow functionalization of the nitrogen, and the ring itself can be further derivatized.

The "libraries from libraries" concept is particularly relevant, where a core library of scaffolds is transformed into an array of more complex molecules. nih.gov This approach enables the creation of vast and diverse collections of compounds. nih.govnih.gov

| Strategy | Description | Key Advantage |

| Positional Scanning | A library is synthesized where each sub-library has one position defined with a specific building block while all other positions are mixtures. nih.gov | Rapidly identifies the optimal functional group for each position of the scaffold. nih.gov |

| Parallel Synthesis | Individual compounds are prepared in separate reaction wells, often using robotic automation. | Generates discrete compounds, simplifying hit identification. durham.ac.uk |

| Mix-and-Split Synthesis | Portions of a solid support are reacted with different building blocks, then mixed together before being split for the next reaction cycle. | Can generate millions of compounds in a single synthesis. |

Once these libraries are created, they are evaluated using high-throughput screening (HTS), where thousands of compounds can be tested for biological activity simultaneously. nih.gov Techniques like high-throughput flow cytometry are being developed to screen vast numbers of compounds efficiently. nih.gov This combination of advanced library synthesis and rapid screening dramatically accelerates the discovery of new lead compounds for pharmaceuticals and other applications. nih.govnih.gov

Application in Other Interdisciplinary Fields Beyond Pharmaceuticals (e.g., Materials Science, Agrochemicals)

While the primary interest in thiomorpholine derivatives has been in pharmaceuticals, their unique structural and chemical properties make them attractive candidates for other fields. jchemrev.comnih.govnih.govnih.govbenthamdirect.com

Agrochemicals: Morpholine derivatives are already established in the agrochemical industry as fungicides and herbicides. nih.gove3s-conferences.orgresearchgate.net Given the structural similarity, thiomorpholine-based compounds represent a promising area for the discovery of new agrochemicals. nih.gov Structure-activity relationship (SAR) studies on libraries derived from this compound could identify novel pesticides with enhanced potency or new modes of action. researchgate.net

Materials Science: The incorporation of the thiomorpholine moiety into polymers can lead to advanced materials with unique properties. Researchers have begun to explore polymers made from N-acryloylthiomorpholine. rsc.org The oxidation of the sulfur atom to a sulfoxide (B87167) creates polymers with tunable water solubility and dual responsiveness to both temperature (LCST) and pH. mdpi.com These "smart" polymers have potential applications in nanomedicine, such as for drug delivery systems, and as biocompatible materials. rsc.orgmdpi.com The sulfur atom also offers a site for coordination with metals, suggesting potential uses in catalysis or the development of functional electronic or optical materials. chim.it

The exploration of these non-pharmaceutical applications is still in its early stages but holds significant promise for leveraging the unique chemistry of the thiomorpholine scaffold to address challenges in materials science and sustainable agriculture.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Ethyl N-Boc-2-thiomorpholinecarboxylate?

- Methodological Answer : Synthesis typically involves protecting group strategies (e.g., tert-butoxycarbonyl, Boc) and thiomorpholine ring formation. A detailed procedure includes:

Reaction Setup : Use anhydrous conditions under nitrogen to minimize hydrolysis of the Boc group.

Characterization : Full spectroscopic validation is required. For example:

- NMR : Compare δ values for Boc (1.4 ppm, singlet, 9H) and thiomorpholine protons (2.8–3.6 ppm, multiplet) .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ and thiomorpholine C-S at ~650 cm⁻¹).

- Mass Spec : Verify exact mass (e.g., 275.1184 g/mol via HRMS) .

Yield optimization requires monitoring reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Avoid inhalation using fume hoods .

- Storage : Store at –20°C in airtight containers to prevent degradation. Separate from oxidizing agents and food products .

- Waste Disposal : Neutralize with aqueous base (e.g., 1M NaOH) before disposal to reduce sulfur-containing byproducts .

Q. What key physicochemical properties influence the reactivity of this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Solvent choice impacts reaction kinetics .

- Stability : Boc groups are acid-labile; avoid protic acids during purification. Thiomorpholine’s sulfur atom increases susceptibility to oxidation—use antioxidants like BHT in storage .

- LogP : Estimated at 2.1 (via computational models), indicating moderate lipophilicity for membrane permeability studies .

Advanced Research Questions

Q. How do functional groups in this compound affect its regioselectivity in nucleophilic reactions?

- Methodological Answer :

- Boc Group : Steric hindrance from the tert-butyl moiety directs nucleophilic attack to the thiomorpholine’s sulfur or nitrogen atoms. Computational modeling (e.g., DFT) predicts electrophilic regions .

- Ethyl Ester : The electron-withdrawing carboxylate enhances electrophilicity at the carbonyl carbon, enabling peptide coupling reactions. Compare with methyl analogs to assess steric/electronic effects .

Q. How should researchers resolve conflicting data in synthetic yields or spectroscopic assignments for this compound?

- Methodological Answer :

Replicate Conditions : Ensure anhydrous solvents and inert atmosphere to exclude moisture/O₂ interference .

Cross-Validation : Use orthogonal techniques (e.g., 2D NMR for ambiguous proton assignments; X-ray crystallography for absolute configuration) .

Statistical Analysis : Apply Grubbs’ test to identify outliers in yield data. For spectral discrepancies, compare with PubChem or peer-reviewed datasets .

Q. What computational approaches are effective for modeling the conformational dynamics of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in chloroform) to study Boc group rotation barriers.

- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes with thiophilic active sites) .

- QM/MM : Combine quantum mechanics (for electronic properties) and molecular mechanics (for conformational sampling) .

Q. How does this compound compare to its oxygen analog (morpholine derivative) in catalytic applications?

- Methodological Answer :

- Reactivity : The sulfur atom in thiomorpholine lowers basicity (pKa ~5.5 vs. morpholine’s ~8.3), altering catalysis in acid-mediated reactions.

- Case Study : In Pd-catalyzed cross-coupling, the thioether group enhances metal coordination vs. morpholine’s oxygen, improving turnover frequency (TOF) .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

- Methodological Answer :

- Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (LC50) and algal growth inhibition tests (OECD 201).

- Degradation Studies : Perform HPLC-MS to track hydrolysis byproducts under UV light or microbial action .

- QSAR Modeling : Predict bioaccumulation potential using quantitative structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.